molecular formula C17H16O2 B8517206 {4-[(But-2-en-1-yl)oxy]phenyl}(phenyl)methanone CAS No. 42403-76-9

{4-[(But-2-en-1-yl)oxy]phenyl}(phenyl)methanone

Cat. No. B8517206
M. Wt: 252.31 g/mol
InChI Key: GYARYIXMCQUTFI-UHFFFAOYSA-N
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Procedure details

Name
CC=CCBr
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH2:16]([CH:17]=[CH:18][CH3:19])[Br:20].[OH:1][c:2]1[cH:3][cH:4][c:5]([C:6](=[O:7])[c:8]2[cH:9][cH:10][cH:11][cH:12][cH:13]2)[cH:14][cH:15]1>>[O:1]([c:2]1[cH:3][cH:4][c:5]([C:6](=[O:7])[c:8]2[cH:9][cH:10][cH:11][cH:12][cH:13]2)[cH:14][cH:15]1)[CH2:16][CH:17]=[CH:18][CH3:19]

Inputs

Step One
Name
CC=CCBr
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CC=CCBr
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
O=C(c1ccccc1)c1ccc(O)cc1

Outcomes

Product
Name
Type
product
Smiles
CC=CCOc1ccc(C(=O)c2ccccc2)cc1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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